1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea
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Overview
Description
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA is a synthetic organic compound that features a trifluoromethyl group, a benzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the triazole ring reacts with a benzyl halide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under radical conditions.
Formation of the Thiourea Moiety: The final step involves the reaction of the triazole derivative with butyl isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal and antibacterial agent due to its ability to inhibit specific enzymes.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA involves the inhibition of specific enzymes or receptors in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA: Similar structure but with a phenyl group instead of a benzyl group.
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}UREA: Similar structure but with a urea moiety instead of a thiourea moiety.
Uniqueness
N-BUTYL-N’-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-1,2,4-TRIAZOL-3-YL}THIOUREA is unique due to the combination of its trifluoromethyl group, benzyl group, and triazole ring, which confer specific chemical and biological properties that are not present in similar compounds .
Properties
Molecular Formula |
C15H18F3N5S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-butyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]thiourea |
InChI |
InChI=1S/C15H18F3N5S/c1-2-3-7-19-14(24)21-13-20-10-23(22-13)9-11-5-4-6-12(8-11)15(16,17)18/h4-6,8,10H,2-3,7,9H2,1H3,(H2,19,21,22,24) |
InChI Key |
MTJKACPYISFJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=NN(C=N1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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